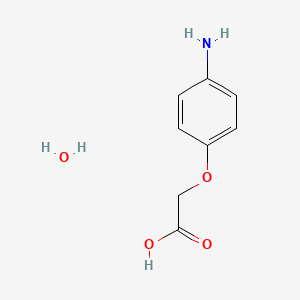

2-(4-Aminophenoxy)acetic acid hydrate

Description

BenchChem offers high-quality 2-(4-Aminophenoxy)acetic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenoxy)acetic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-aminophenoxy)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUFHVPQHNBKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Aminophenoxy)acetic acid hydrate CAS 2298-36-4 properties

CAS: 2298-36-4 Formula: C₈H₉NO₃[1][2] · xH₂O (Typically Monohydrate) Molecular Weight: 167.16 g/mol (Anhydrous basis) / ~185.18 g/mol (Hydrate)

Executive Summary

2-(4-Aminophenoxy)acetic acid hydrate is a bifunctional aromatic building block characterized by the presence of a nucleophilic primary amine and an acidic carboxyl group, linked via a phenoxy ether spacer.[1] This structural duality makes it a critical intermediate in medicinal chemistry for the synthesis of fibrate-class pharmacophores, PPAR

This guide details the physicochemical properties, validated synthetic pathways, and divergent reactivity profiles of CAS 2298-36-4, designed to support researchers in optimizing yield and application efficacy.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The hydrate form is the most stable crystalline phase under ambient conditions. Researchers must account for the water of hydration during stoichiometric calculations for sensitive coupling reactions.

Table 1: Physicochemical Properties[2][4][11]

| Property | Value / Description | Note |

| IUPAC Name | 2-(4-Aminophenoxy)acetic acid | |

| CAS Number | 2298-36-4 | Applies to parent/hydrate |

| Appearance | White to off-white/tan crystalline powder | Darkens upon oxidation |

| Melting Point | 190 – 198 °C (Hydrate) | Dehydrates prior to melting |

| Solubility | DMSO, DMF, Dilute HCl, Dilute NaOH | Poor in water/non-polar solvents |

| pKa (Predicted) | COOH: ~3.0 | NH₂: ~4.5 (Anilinic) |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; Light sensitive |

Critical Handling Note: The aniline moiety is susceptible to oxidation. Store under argon and away from light to prevent the formation of azo-dimers or quinoid impurities, which appear as brown discoloration.[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of 2-(4-aminophenoxy)acetic acid typically proceeds via the Williamson ether synthesis followed by nitro-group reduction.[1] This pathway minimizes side reactions associated with direct aniline functionalization.

Core Synthesis Workflow

-

Alkylation: p-Nitrophenol is alkylated with chloroacetic acid or ethyl bromoacetate under basic conditions.[1]

-

Hydrolysis (if Ester used): The ethyl ester is hydrolyzed to the free acid.

-

Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH₄Cl).

Figure 1: Standard industrial synthesis pathway via nitro-reduction. The ether linkage is established prior to amine generation to prevent N-alkylation side products.[1]

Reactivity & Functionalization[1]

The compound's value lies in its orthogonal reactivity . The carboxylic acid and amine groups can be selectively engaged to create heterocycles, peptides, or polymers.

Divergent Synthesis Map[1]

-

Path A (Amine Focus): Reaction with anhydrides (e.g., phthalic anhydride) yields imides. This is crucial for protecting the amine during carboxyl activation.

-

Path B (Carboxyl Focus): Activation with EDC/NHS or Thionyl Chloride allows coupling to amines (amide bond) or alcohols (ester bond).

-

Path C (Cyclization): Under strong dehydration conditions, intramolecular or intermolecular reactions can yield benzoxazinone derivatives (though less common due to the ether spacer).

Figure 2: Divergent reactivity profile demonstrating selective functionalization of the amine and carboxyl termini.[1]

Applications in Drug Development & Materials[1][5][9]

Pharmaceutical Intermediates

The phenoxyacetic acid moiety is a pharmacophore found in auxins and fibrates. The amino group allows this scaffold to be incorporated into peptidomimetics.

-

PPAR Agonists: Used in the synthesis of dual PPAR

/ -

Peptide Transporter Targets: Derivatives of 4-aminophenoxyacetic acid are used to study the PEPT1 transporter, leveraging the structural similarity to dipeptides [2].[1]

Polymer Chemistry[1]

-

Polyimides: Used as a diamine precursor (after dimerization or modification) to introduce flexibility into polyimide backbones, improving solubility and processability without sacrificing thermal stability.

-

Biodegradable Polymers: Copolymerized to form poly(ester amides) where the ether linkage promotes hydrolytic degradation.

Experimental Protocol: Purification & Handling

Objective: Purification of technical grade 2-(4-aminophenoxy)acetic acid hydrate to >99% purity for biological assay.

-

Dissolution: Dissolve 10 g of crude material in 150 mL of dilute HCl (1M) at 50°C. The amine forms the hydrochloride salt, dissolving fully; insoluble impurities (unreduced nitro compounds) remain suspended.

-

Filtration: Filter the warm solution through a Celite pad to remove insolubles.

-

Neutralization/Precipitation:

-

Cool the filtrate to 0-5°C in an ice bath.

-

Slowly add 10% NaOH or saturated NaHCO₃ solution dropwise with vigorous stirring until pH reaches 4.0–4.5 (Isoelectric point region).

-

The free amino acid zwitterion will precipitate as a white/off-white solid.[1]

-

-

Recrystallization: Collect the solid and recrystallize from Water/Ethanol (9:1).

-

Drying: Dry under vacuum at 40°C over P₂O₅. Note: Over-drying at high heat (>80°C) may drive off the water of hydration, converting it to the anhydrous form.

References

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators.[1][3]Link

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Aminophenylacetic acid derivatives (Structural Analogs).Link

-

Chem-Impex. (n.d.). 2-(4-Aminophenoxy)acetic acid hydrate Properties and Specifications.Link

-

PubChem. (n.d.). Compound Summary: 2-(4-aminophenoxy)acetic acid.[1][2][4][5][6]Link

-

TCI Chemicals. (n.d.). Monomers for Polyimide Synthesis: Aromatic Amines and Ether Linkages.Link

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. 2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE, CasNo.2298-36-4 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2-(4-aminophenoxy)acetic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]

Technical Guide: 2-(4-Aminophenoxy)acetic Acid – Hydrate vs. Anhydrous

Executive Summary

2-(4-Aminophenoxy)acetic acid (CAS 2298-36-4) is a critical bifunctional building block used in the synthesis of COX-2 inhibitors, PPAR agonists, and peptide linkers. Commercially, it is frequently supplied as a hydrate (typically monohydrate,

For researchers and process chemists, the distinction is not merely semantic—it is a determinant of reaction success. The hydrate is the thermodynamically stable form under ambient conditions but acts as a "silent killer" in moisture-sensitive acylations and coupling reactions. The anhydrous form, while preferred for stoichiometry-critical applications, is hygroscopic and requires rigorous handling.

This guide delineates the physicochemical differences, analytical identification, and strategic selection of these forms to ensure reproducibility in drug development workflows.

Molecular Architecture & Physicochemical Properties[1][2]

The core distinction lies in the crystal lattice stability and the presence of interstitial water, which alters molecular weight, melting point, and solubility profiles.[1]

| Feature | Hydrate Form | Anhydrous Form |

| Formula | ||

| Molecular Weight | 185.18 g/mol | 167.16 g/mol |

| CAS Number | 2298-36-4 (General/Hydrate) | 2298-36-4 (Often used for both)* |

| Physical State | Off-white to pale brown crystalline solid | White to off-white powder (hygroscopic) |

| Melting Point | ~132–135°C (Dehydration/Melt) | 190–198°C (Decomposition) |

| Water Content | ~9.7% w/w (Theoretical Monohydrate) | < 0.5% w/w |

| Lattice Stability | High (Water bridges stabilize zwitterions) | Moderate (Metastable in humid air) |

> Critical Note: CAS 1197-55-3 is often mistaken for this compound. That CAS belongs to 4-Aminophenylacetic acid (an isomer).[2] Always verify the structure: 2-(4-aminophenoxy)acetic acid contains an ether linkage (–O–).

Structural Implications

In the solid state, 2-(4-aminophenoxy)acetic acid exists as a zwitterion (

-

Hydrate: Water molecules occupy channels in the crystal lattice, bridging the ammonium and carboxylate groups via hydrogen bonding. This lowers the lattice energy required to "melt" the crystal, hence the lower melting point (~132°C).

-

Anhydrous: Lacks this stabilization. The zwitterionic interactions are tighter, resulting in a significantly higher melting/decomposition point (>190°C). However, the surface energy is higher, driving the rapid adsorption of atmospheric moisture to revert to the hydrate.

Analytical Characterization: Distinguishing the Forms

Visual inspection is unreliable as both forms appear as off-white powders. Definitive identification requires instrumental analysis.

Thermogravimetric Analysis (TGA) & DSC

-

Hydrate: TGA shows a distinct weight loss step of ~9-10% between 60°C and 110°C, corresponding to the loss of lattice water. DSC will show a broad endotherm (dehydration) followed by a sharp melt/decomposition.

-

Anhydrous: TGA shows a flat baseline up to decomposition (>180°C).

X-Ray Diffraction (XRD)

The powder patterns (PXRD) are distinct. The hydrate exhibits shifts in

Analytical Workflow Diagram

The following logic ensures you are using the correct form before initiating synthesis.

Figure 1: Analytical decision tree for form identification.

Synthetic Implications & Solvent Compatibility[1]

The choice of form dictates the solvent system and stoichiometry of your reaction.

Scenario A: Aqueous or Biphasic Reactions

-

Reasoning: In solvents like water, methanol, or ethanol, the hydrate dissolves readily. The extra water is negligible if the solvent is already protic.

-

Stoichiometry: Use MW 185.18 .

-

Example: Reductive amination or simple salt formation.

Scenario B: Moisture-Sensitive Coupling (e.g., Acid Chloride, DCC/EDC)

-

Preferred Form: Anhydrous (or Hydrate with drying protocol).

-

Reasoning: Lattice water will hydrolyze activated esters, acid chlorides (

,-

Reduced Yield (Stoichiometric consumption of reagent).

-

Formation of impurities (e.g., urea byproducts from DCC).

-

-

Stoichiometry: Use MW 167.16 .

-

Protocol: If only the hydrate is available, it must be dried in situ (see Section 4).

Solubility Profile

| Solvent | Solubility (Hydrate) | Solubility (Anhydrous) | Notes |

| Water | High | High | Dissolution is endothermic. |

| Methanol | High | High | Good for recrystallization. |

| DCM/Chloroform | Low | Low | Requires derivatization (esterification) to dissolve. |

| DMSO/DMF | High | High | Best for coupling reactions. |

| Toluene | Negligible | Negligible | Used for azeotropic drying (heterogeneous). |

Experimental Protocols

Protocol 1: In-Situ Drying of Hydrate (Azeotropic Distillation)

Use this when anhydrous material is required but only hydrate is in stock.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge: Add 2-(4-Aminophenoxy)acetic acid hydrate (1.0 eq) and Toluene (10-15 volumes).

-

Reflux: Heat to reflux (

). The solid will likely remain suspended (heterogeneous). -

Monitor: Watch for water accumulation in the trap. Continue until water collection ceases (~1-2 hours).

-

Cool/Use:

-

Option A: Cool and filter under inert atmosphere (nitrogen/argon) to isolate anhydrous powder.

-

Option B: Perform the subsequent reaction directly in the toluene suspension if compatible.

-

Protocol 2: Solubility & Purity Check

-

Prepare: 10 mg sample in 1 mL Methanol.

-

Observe: Solution should be clear. Turbidity suggests inorganic salts or polymerization.

-

HPLC: Run on C18 column (Water/ACN gradient).

-

Note: The hydrate and anhydrous forms will have the same retention time in HPLC, as they dissolve into the same molecular species. HPLC cannot distinguish the solid forms, only chemical purity.

-

Storage & Handling

-

Hygroscopicity: The anhydrous form is hygroscopic . If left open to air (RH > 40%), it will adsorb moisture and revert to the hydrate over 24-48 hours.

-

Storage:

-

Hydrate: Store at RT, tightly sealed. Stable for years.

-

Anhydrous: Store under Nitrogen/Argon in a desiccator.

-

-

Safety: Irritant. Wear standard PPE.[5] Avoid inhalation of fine dust.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 95797, 2-(4-Aminophenoxy)acetic acid. National Center for Biotechnology Information (2025). [Link]

-

-

Synthesis & Structural Characterization

- Hydrate vs.

-

CAS Registry Verification

Sources

- 1. Revision Notes - Anhydrous, Hydrated and Water of Crystallisation | Atoms, Molecules and Stoichiometry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 2. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US20030130504A1 - Anhydrous mirtazapine crystals and - Google Patents [patents.google.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Ammonium 2-(2,4-dichlorophenoxy)acetate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. Himic anhydride | C9H8O3 | CID 637794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Aminophenoxy)acetic acid [myskinrecipes.com]

A Technical Guide to the Solubility of 2-(4-Aminophenoxy)acetic acid: A Comparative Analysis in Aqueous and DMSO-Based Systems

An In-Depth Technical Guide

Abstract

2-(4-Aminophenoxy)acetic acid is a versatile organic intermediate utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and cardiovascular drugs.[1] The efficiency of its use in synthesis, formulation, and biological screening is critically dependent on its solubility characteristics. This guide provides an in-depth analysis of the solubility of 2-(4-Aminophenoxy)acetic acid in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We explore the underlying physicochemical principles that govern its differential solubility, present available quantitative data, and provide a robust, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Core Physicochemical Properties of 2-(4-Aminophenoxy)acetic acid

To understand solubility, one must first understand the molecule itself. 2-(4-Aminophenoxy)acetic acid (CAS: 2298-36-4) is a zwitterionic-capable molecule possessing several key functional groups that dictate its interaction with solvents:

-

An Aromatic Ring: A nonpolar, hydrophobic core.

-

An Ether Linkage (-O-): A polar group capable of acting as a hydrogen bond acceptor.

-

A Carboxylic Acid Group (-COOH): A highly polar group that can act as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate anion (-COO⁻), significantly enhancing aqueous solubility.

-

An Amino Group (-NH₂): A polar group that acts as a hydrogen bond donor and can be protonated to form an ammonium cation (-NH₃⁺), which also increases solubility in water.

The presence of both an acidic (carboxylic acid) and a basic (amino) group means its net charge and solubility in aqueous solutions are highly pH-dependent.

A Tale of Two Solvents: Water vs. DMSO

The choice of solvent is paramount in any experimental design. Water and DMSO are both polar solvents, yet their distinct properties lead to vastly different interactions with solutes.

-

Water (H₂O): A polar protic solvent. Its ability to donate hydrogen bonds is as strong as its ability to accept them.[2] This makes it an excellent solvent for ionic compounds and polar molecules that can participate in its extensive hydrogen-bonding network.

-

Dimethyl Sulfoxide ((CH₃)₂SO): A polar aprotic solvent.[3] It has a strong dipole moment centered on the S=O bond, making the oxygen a potent hydrogen bond acceptor. However, it lacks acidic protons and cannot act as a hydrogen bond donor.[3][4] This characteristic allows it to dissolve a wide range of both polar and nonpolar compounds.[3]

Comparative Solubility Analysis

The interplay between the functional groups of 2-(4-Aminophenoxy)acetic acid and the properties of water and DMSO results in significant differences in solubility.

Quantitative Solubility Data

Precise, experimentally determined solubility data for 2-(4-Aminophenoxy)acetic acid is not widely reported in peer-reviewed literature. However, computational models and qualitative assessments provide a strong basis for comparison.

| Compound | Solvent | Solubility Value | Type | Source |

| 2-(4-Aminophenoxy)acetic acid | Water (pH ~7) | 1.07 - 3.12 mg/mL | Calculated | [5] |

| 2-(4-Aminophenoxy)acetic acid | DMSO | Highly Soluble | Inferred/Qualitative |

Note: The high solubility in DMSO is inferred from its solvent properties and supported by the high solubility of analogous compounds like 2,4-Dichlorophenoxyacetic acid (~30 mg/mL) in DMSO.

Mechanistic Rationale for Differential Solubility

The superior solubility of 2-(4-Aminophenoxy)acetic acid in DMSO can be attributed to the nature of the intermolecular forces.

-

In Water: The molecule's polar groups (amino, carboxylic acid, ether) can form hydrogen bonds with water. However, the nonpolar benzene ring disrupts the local hydrogen-bonding structure of water, creating an entropically unfavorable cavity. Furthermore, in the solid crystalline state, the compound can form strong intermolecular hydrogen bonds with itself (e.g., acid-amine or acid-acid dimers), which must be overcome by the solvent. Water may not be able to disrupt this stable crystal lattice as effectively as DMSO.

-

In DMSO: As a strong hydrogen bond acceptor, DMSO's oxygen atom can effectively solvate the hydrogen-bond-donating amino (-NH₂) and carboxylic acid (-OH) groups of the solute. Crucially, because DMSO is not a hydrogen bond donor itself, it does not create a highly structured solvent network that needs to be disrupted. It readily solvates the polar parts of the molecule while its methyl groups provide favorable van der Waals interactions with the nonpolar aromatic ring. This dual-capability makes DMSO an exceptionally powerful solvent for many organic compounds that have limited aqueous solubility.

The following diagram illustrates the primary intermolecular interactions between 2-(4-Aminophenoxy)acetic acid and each solvent.

Caption: Diagram 1: Solute-Solvent Interactions.

Experimental Protocol: Kinetic Solubility Determination by Gravimetry

This protocol provides a self-validating, trustworthy method for determining the precise solubility of 2-(4-Aminophenoxy)acetic acid. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved mass by evaporating the solvent.

Materials and Equipment

-

2-(4-Aminophenoxy)acetic acid (purity ≥98%)

-

Solvent (Deionized Water or HPLC-grade DMSO)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm, PTFE for DMSO, PVDF for water)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum evaporator (e.g., SpeedVac) or nitrogen blow-down system

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-(4-Aminophenoxy)acetic acid to a 4 mL vial. "Excess" is key; ensure a visible amount of solid remains undissolved. For example, add ~20 mg to 2 mL of solvent.

-

Equilibration: Place the vial in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours. This ensures the solution reaches saturation.

-

Phase Separation (Self-Validation Step): After equilibration, let the vial stand for at least 1 hour to allow the excess solid to settle. This visual confirmation of a solid phase validates that the supernatant is indeed saturated.

-

Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding the solid pellet.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe. Dispense a precise volume (e.g., 1.0 mL) of the saturated solution through the filter into a pre-weighed collection vial. Filtering removes any remaining micro-particulates, ensuring only dissolved solute is measured.

-

Solvent Evaporation: Place the collection vial in a vacuum evaporator or under a gentle stream of nitrogen until the solvent is completely removed. For DMSO, which has a high boiling point, vacuum evaporation is strongly recommended.[3]

-

Quantification: Once the solvent is gone, re-weigh the collection vial containing the dried solute.

-

Calculation:

-

Mass of solute = (Final vial weight) - (Initial vial weight)

-

Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)

-

-

Replicates: Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Experimental Workflow Diagram

Caption: Diagram 2: Gravimetric Solubility Workflow.

Implications for Research & Development

-

For Synthetic Chemists: Knowledge of high solubility in DMSO makes it a preferred solvent for reactions involving 2-(4-Aminophenoxy)acetic acid, ensuring a homogeneous reaction medium.

-

For Formulation Scientists: The limited aqueous solubility suggests that for oral drug formulations, strategies like salt formation (e.g., creating the hydrochloride salt) or the use of co-solvents may be necessary to achieve the desired bioavailability.

-

For HTS Professionals: In high-throughput screening, compounds are typically stored in DMSO.[3] The high solubility of this compound in DMSO ensures the stability and accuracy of stock solutions used for biological assays.

Conclusion

2-(4-Aminophenoxy)acetic acid exhibits significantly different solubility profiles in water and DMSO, driven by fundamental principles of intermolecular forces. It is sparingly soluble in water but is expected to be highly soluble in DMSO. This disparity is primarily due to DMSO's nature as a potent polar aprotic solvent, which can effectively disrupt the solute's crystal lattice and solvate its polar functional groups without the energetic penalty associated with disturbing a structured hydrogen-bonded network like water. For researchers, DMSO is the superior solvent for preparing stock solutions and for use in organic synthesis, while its limited aqueous solubility is a critical consideration for pharmaceutical formulation. The provided experimental protocol offers a reliable method for determining the precise solubility values necessary for advancing research and development.

References

-

MySkinRecipes. 2-(4-Aminophenoxy)acetic acid. [Online] Available at: [Link]

-

PubChemLite. 2-(4-aminophenoxy)acetic acid hydrochloride (C8H9NO3). [Online] Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. [Online] Available at: [Link]

-

National Institutes of Health, PubChem. 4-Aminophenylacetic acid. [Online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Online] Available at: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Online] Available at: [Link]

-

Chemistry LibreTexts. Hydrogen Bonding. [Online] Available at: [Link]

-

Stanford University. Water Dynamics in Water/DMSO Binary Mixtures. [Online] Available at: [Link]

Sources

4-Aminophenoxyacetic Acid: A Strategic Ether-Linked Scaffold in Medicinal Chemistry

Topic: Uses of 4-Aminophenoxyacetic Acid as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminophenoxyacetic acid (4-APAA; CAS 29961-54-4) is a bifunctional aromatic building block characterized by a para-amino group and an oxyacetic acid tail. Unlike its structural analog 4-aminophenylacetic acid, the inclusion of the ether oxygen atom in 4-APAA introduces unique electronic properties, hydrogen-bond accepting capability, and altered metabolic stability.

This guide analyzes the utility of 4-APAA as a pharmaceutical intermediate, specifically in the design of Cathepsin K inhibitors for osteoporosis and as a versatile linker in peptidomimetics. It provides validated synthesis protocols, quality control strategies, and mechanistic insights into its role in structure-activity relationships (SAR).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

4-APAA exists primarily as a zwitterion in neutral aqueous solution, which influences its solubility and handling during synthesis.

| Property | Data |

| IUPAC Name | 2-(4-Aminophenoxy)acetic acid |

| CAS Number | 29961-54-4 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Structure | H₂N-C₆H₄-O-CH₂-COOH |

| pKa (Calculated) | Carboxyl: ~3.5 |

| Solubility | Soluble in dilute acid/base; limited solubility in neutral water/organic solvents due to lattice energy.[1] |

| Key Functionality | Ether Linker: Increases polarity; breaks conjugation between ring and carboxyl. Amine/Acid Handles: Orthogonal coupling points. |

Pharmaceutical Applications

Cathepsin K Inhibitors (Osteoporosis)

The most authoritative application of 4-APAA is in the development of non-peptidic inhibitors for Cathepsin K , a cysteine protease involved in bone resorption.

-

Mechanism: In drug candidates like Compound 24b (derived from Novartis/Sankyo research), the 4-aminophenoxyacetic acid moiety serves as a P1-P1' unit.[1]

-

SAR Advantage:

-

Ether Oxygen: Acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Gly66) in the enzyme active site, improving affinity compared to the methylene analog.

-

Flexibility: The -O-CH₂- linker provides optimal spacing for the carboxyl group to interact with the active site zinc or catalytic residues.

-

Selectivity: This scaffold has shown high selectivity for Cathepsin K over Cathepsins B and L, reducing off-target toxicity.

-

Peptidomimetics and Linkerology

4-APAA is used to introduce a "phenoxy spacer" in peptide libraries.

-

Rigidity vs. Flexibility: The aromatic ring provides rigidity, while the ether linkage allows rotational freedom, making it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where precise distance between domains is critical.

-

Metabolic Stability: The ether bond is generally more resistant to metabolic cleavage than esters or amides, prolonging the half-life of the conjugate.

Synthesis & Manufacturing Protocols

Two primary routes exist: the Nitro-Reduction Route (standard) and the Acetamide Route (avoiding nitro intermediates).

Route A: The Nitro-Reduction Protocol (Standard)

This method is preferred for scale-up due to the low cost of starting materials.

Step 1: Williamson Ether Synthesis

-

Reagents: 4-Nitrophenol, Chloroacetic acid, NaOH (aq).

-

Mechanism: Sₙ2 displacement of chloride by the phenoxide ion.

-

Protocol:

-

Dissolve 4-nitrophenol (1.0 eq) in 4M NaOH (2.2 eq).

-

Add chloroacetic acid (1.1 eq) slowly to prevent exotherm.

-

Reflux for 4–6 hours.

-

Acidify with HCl to pH 1–2. The product, 4-nitrophenoxyacetic acid , precipitates as a solid.

-

Yield Target: >85%.

-

Step 2: Reduction to 4-APAA

-

Reagents: H₂/Pd-C (Catalytic hydrogenation) OR Fe/HCl (Bechamp reduction).

-

Protocol (Catalytic Hydrogenation):

-

Suspend 4-nitrophenoxyacetic acid in Methanol/Water (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under H₂ atmosphere (balloon or 3 bar) at RT for 12 hours.

-

Filter catalyst over Celite.

-

Concentrate filtrate. Adjust pH to isoelectric point (~4.0) to crystallize 4-APAA.

-

Route B: The Paracetamol Route (Green Alternative)

Uses N-acetyl-4-aminophenol (Paracetamol) to avoid handling energetic nitro compounds.

-

Alkylation: React Paracetamol with ethyl chloroacetate/K₂CO₃ in acetone (O-alkylation).

-

Hydrolysis: Acid hydrolysis (6M HCl, reflux) removes both the ethyl ester and the N-acetyl group simultaneously.

-

Isolation: Neutralize to precipitate 4-APAA.

Visualization: Synthesis Workflow

Caption: Dual synthetic pathways for 4-APAA. Route A (Red) uses nitro-reduction; Route B (Green) uses amide hydrolysis.

Experimental Protocol: Amide Coupling with 4-APAA

In drug synthesis, 4-APAA is often coupled to an amine (to form an amide at the tail) or a carboxylic acid (at the aniline head). The following protocol describes coupling the carboxyl group of 4-APAA to a primary amine, a common step in peptidomimetic synthesis.

Critical Note: The aniline amine of 4-APAA must be protected (e.g., Boc) before activating the carboxyl group to prevent self-polymerization.

Protocol: Synthesis of Boc-4-APAA-Amide

-

Protection: React 4-APAA with Boc₂O and NaOH in Dioxane/Water to yield Boc-4-aminophenoxyacetic acid .

-

Activation: Dissolve Boc-4-APAA (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

-

Coupling: Add the target amine (R-NH₂, 1.1 eq). Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO₃, and brine.

-

Deprotection: Treat with TFA/DCM (1:1) to reveal the free amine for the next step.

Quality Control & Impurity Profiling

Ensuring the purity of 4-APAA is critical, particularly regarding the removal of the mutagenic precursor 4-nitrophenol.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 20 min |

| Detection | UV at 230 nm (Amine absorption) and 310 nm (Nitro impurity check) |

| Retention Order | 4-APAA (Early eluting, polar) < 4-Nitrophenoxyacetic acid < 4-Nitrophenol |

Visualization: QC Decision Tree

Caption: Quality control decision tree emphasizing the critical removal of nitro-impurities.

References

-

Shinozuka, T., et al. (2006).[1] "Potent and selective cathepsin K inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry, 14(20), 6789-6806.[1] Link

-

Yamashita, D. S., et al. (1997).[4] "Structure and design of potent and selective cathepsin K inhibitors." Journal of the American Chemical Society, 119(46), 11351-11352. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24891178, 4-Aminophenoxyacetic acid." PubChem. Link

-

Sigma-Aldrich. "4-Aminophenoxyacetic acid Product Specification." Link

-

ChemicalBook. "4-Aminophenoxyacetic acid Properties and Synthesis." Link

Sources

Technical Guide: 2-(4-Aminophenoxy)acetic Acid in Organic Synthesis

Executive Summary

2-(4-Aminophenoxy)acetic acid (CAS 2298-36-4) is a bifunctional aromatic building block characterized by an ether linkage connecting a para-aniline moiety to an acetic acid group. This structural motif is critical in materials science and medicinal chemistry. In polymer synthesis, the ether oxygen introduces necessary flexibility into rigid polyimide and polyamide backbones, enhancing solubility and processability without significantly compromising thermal stability. In drug discovery, it serves as a versatile linker, providing a stable spacer between pharmacophores.

This guide details the nomenclature, physicochemical properties, validated synthetic protocols, and application workflows for this compound.

Nomenclature & Identification

Accurate identification is paramount due to the structural similarity with 4-aminophenylacetic acid (which lacks the ether oxygen).

Table 1: Chemical Identity & Synonyms

| Identifier Type | Value | Notes |

| Common Name | 2-(4-Aminophenoxy)acetic acid | Preferred IUPAC-style name |

| CAS Registry Number | 2298-36-4 | Specific to the ether compound |

| Synonyms | (p-Aminophenoxy)acetic acid4-Aminophenoxyacetic acidp-Aminophenoxyacetic acidAcetic acid, (4-aminophenoxy)- | Used interchangeably in literature |

| Chemical Formula | C₈H₉NO₃ | MW: 167.16 g/mol (Anhydrous) |

| SMILES | NC1=CC=C(OCC(O)=O)C=C1 | |

| InChI Key | VKQOHEJCLCKQAW-UHFFFAOYSA-N | |

| Distinction Warning | NOT 4-Aminophenylacetic acid | 4-Aminophenylacetic acid (CAS 1197-55-3) lacks the ether oxygen.[1][2][3][4] |

Physicochemical Profile

Understanding the physical state and solubility is essential for reaction planning, particularly in polymerization where stoichiometry is critical.

Table 2: Physical Properties

| Property | Data | Experimental Context |

| Appearance | Dark colored to beige crystalline solid | Oxidizes slightly upon air exposure; store under inert gas if high purity is required. |

| Melting Point | 190 – 198 °C (Hydrate) | Anhydrous forms may exhibit different ranges; typically high-melting due to zwitterionic character. |

| Solubility | DMSO, DMF, DMAc, Dilute Acid/Base | Highly soluble in polar aprotic solvents used for polyimide synthesis. |

| pKa | ~4.0 (COOH), ~4.5 (NH₃⁺) | Exists as a zwitterion in neutral aqueous solution. |

Synthetic Utility & Mechanisms[6][7][8]

Synthesis Pathway

The industrial and laboratory preparation typically proceeds via the Williamson ether synthesis followed by nitro reduction. This route ensures the preservation of the ether linkage.

Figure 1: Synthetic pathway from p-nitrophenol. The ether linkage is established first to avoid N-alkylation side reactions.

Polymerization Mechanism

In polyimide synthesis, 2-(4-aminophenoxy)acetic acid is often used as a co-monomer or end-capper. However, its primary utility lies in its derivatives (esters/amides) or as a precursor to diamines. When used directly, the carboxylic acid can interfere with standard dianhydride reactions unless protected or utilized in specific polyamide-imide syntheses.

A more common workflow involves converting the carboxylic acid to an active ester or using the amino group to initiate coupling, serving as a flexible "hinge" in the polymer chain.

Experimental Protocols

Protocol A: Synthesis from p-Nitrophenol

Objective: Preparation of 2-(4-aminophenoxy)acetic acid via a reliable two-step sequence.

Reagents:

-

p-Nitrophenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Iron powder (Fe) & Ammonium Chloride (NH₄Cl) (for reduction)

Step 1: Williamson Ether Synthesis

-

Dissolve p-nitrophenol (35 g) and NaOH (40 g of 50% soln) in water (200 mL) in a round-bottom flask.

-

Add chloroacetic acid (24 g) slowly to the stirring solution.

-

Reflux the mixture for 3–4 hours. Monitor pH; if it drops below 8, add more NaOH.

-

Cool the solution and acidify with concentrated HCl to pH ~1–2.

-

Collect the precipitated (4-nitrophenoxy)acetic acid by filtration. Recrystallize from hot water or ethanol (Yield: ~60-70%, MP: ~183 °C).

Step 2: Bechamp Reduction

-

Suspend the (4-nitrophenoxy)acetic acid (10 g) in water (100 mL) containing NH₄Cl (1 g).

-

Heat to 90 °C and add iron powder (15 g) in small portions over 30 minutes.

-

Reflux for 2 hours with vigorous stirring.

-

Adjust pH to ~9 with Na₂CO₃ while hot and filter immediately to remove iron oxides.

-

Acidify the filtrate with glacial acetic acid to pH ~4–5.

-

Cool in an ice bath. The 2-(4-aminophenoxy)acetic acid will crystallize as a beige solid.

-

Filter, wash with cold water, and dry under vacuum.

Protocol B: Application in Peptide/Linker Chemistry

Objective: Coupling 2-(4-aminophenoxy)acetic acid to an amine-bearing scaffold (R-NH₂).

-

Activation: Dissolve 2-(4-aminophenoxy)acetic acid (1.0 eq) in DMF.

-

Protection (Optional but recommended): If the aniline amine is reactive under coupling conditions, protect it with Boc-anhydride (Boc₂O) before coupling.

-

Coupling: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the carboxylic acid solution. Stir for 30 min at 0 °C.

-

Addition: Add the target amine (R-NH₂) and DIPEA (2.0 eq).

-

Reaction: Stir at room temperature for 12–18 hours.

-

Workup: Dilute with ethyl acetate, wash with 1M HCl (if product is stable), NaHCO₃, and brine.

Applications in R&D

High-Performance Polymers

The incorporation of the phenoxy-acetic acid moiety into polyimides and polyamides reduces the glass transition temperature (Tg) and improves solubility in organic solvents (like NMP, DMAc) without drastic loss of thermal stability.

-

Mechanism: The ether oxygen allows bond rotation, disrupting chain packing.

-

Use Case: Flexible printed circuit boards (FPCBs) and membrane separation technologies.

Medicinal Chemistry

Acts as a "privileged linker" in drug design.

-

Dual Activators: Used in synthesizing dual PPARγ/GK activators for diabetes treatment. The acid group mimics natural ligands, while the ether spacer positions the aromatic tail correctly in the receptor pocket.

-

PROTACs: The bifunctional nature allows it to serve as a minimal linker between an E3 ligase ligand and a protein of interest ligand.

Figure 2: Application landscape in materials and pharmaceutical sciences.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential allergen due to the aniline moiety.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Light sensitive; store in amber vials.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PrepChem. (n.d.). Preparation of 4-nitrophenoxyacetic acid. Retrieved from [Link]

-

Organic Syntheses. (1921). p-Aminophenylacetic acid (Note: Comparative reference for non-ether analog).[2] Organic Syntheses, 1, 24. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Aminophenoxy)acetic acid.[5][6] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2012). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molbank, 2012(3), M775. Retrieved from [Link]

Sources

- 1. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2298-36-4|2-(4-Aminophenoxy)acetic acid|BLD Pharm [bldpharm.com]

Technical Guide: Thermal Analysis & Characterization of 2-(4-Aminophenoxy)acetic acid hydrate

This guide details the thermal characterization, structural identity, and experimental validation of 2-(4-Aminophenoxy)acetic acid hydrate , a critical heterobifunctional linker used in PROTAC® development and peptide synthesis.

Executive Summary

2-(4-Aminophenoxy)acetic acid hydrate (CAS: 2298-36-4) is a zwitterionic building block essential for constructing proteolysis-targeting chimeras (PROTACs). Its thermal behavior is complex due to the interplay between its hydration state and zwitterionic lattice energy. While database values vary, authoritative commercial specifications and structural analysis indicate a melting point range of 190–198 °C for the stable crystalline hydrate, often accompanied by decomposition. Lower reported values (e.g., 132 °C) typically indicate dehydration events, impurities, or ester intermediates.

Chemical Identity & Structural Context

Precise identification is required before thermal analysis, as isomer confusion (e.g., 4-aminophenylacetic acid) leads to erroneous data.

| Property | Specification |

| Chemical Name | 2-(4-Aminophenoxy)acetic acid hydrate |

| CAS Number | 2298-36-4 (Hydrate/Parent); 116436-35-2 (Specific Hydrate) |

| Molecular Formula | C₈H₉NO₃ · xH₂O (typically x=1) |

| Molecular Weight | 167.16 g/mol (Anhydrous) / 185.18 g/mol (Monohydrate) |

| Structure | H₂N-Ph-O-CH₂-COOH |

| Physical Form | Dark or off-white crystalline solid |

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the zwitterionic potential that influences the high melting point.

Caption: Structural connectivity of 2-(4-Aminophenoxy)acetic acid showing the potential for intermolecular zwitterionic bonding, which stabilizes the crystal lattice and elevates the melting point.

Thermal Characterization: The Melting Point Core

The melting point (MP) of this compound is a function of its purity and hydration integrity.

Authoritative Melting Point Range

-

Primary Specification: 190 – 198 °C (Decomposition)

-

Secondary/Conflicting Data: ~132 °C (Likely dehydration onset or impure phase)

Mechanistic Insight: Why the Discrepancy?

-

Zwitterionic Lattice: The molecule contains both a basic amine and an acidic carboxyl group. In the solid state, these form a zwitterionic salt lattice (

), which requires significant thermal energy to break, justifying the 190+ °C range. -

Hydration Effect: The hydrate water is often bound within the lattice. Heating can cause a dehydration endotherm around 100–135 °C, which automated MP apparatuses may misinterpret as melting.

-

Precursor Confusion: The ethyl ester precursor (Ethyl 2-(4-aminophenoxy)acetate) melts significantly lower (56–58 °C ), and incomplete hydrolysis during synthesis can depress the MP of the final acid.

Experimental Protocols (Self-Validating)

To resolve database ambiguities, researchers must perform a self-validating thermal analysis.

Protocol A: Capillary Melting Point (Standard)

Objective: Determine the visual melting range and decomposition onset.

-

Preparation: Dry the sample at 40 °C under vacuum for 2 hours to remove surface moisture (distinguishing it from lattice water).

-

Loading: Pack 2–3 mm of sample into a capillary tube.

-

Ramp 1 (Fast): Heat at 10 °C/min to 120 °C. If melting occurs here, the sample is likely the ester or highly impure.

-

Ramp 2 (Slow): Continue at 2 °C/min from 150 °C upwards.

-

Observation:

-

130–140 °C: Watch for "sweating" or opacity changes (dehydration).

-

190–198 °C: Watch for collapse of the solid structure and darkening (melting with decomposition).

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between dehydration and melting.

-

Instrument: Calibrated DSC (Indium standard).

-

Pan: Crimped aluminum pan with a pinhole (allows water escape).

-

Cycle: Heat from 30 °C to 250 °C at 10 °C/min.

-

Interpretation:

-

Peak 1 (Broad, ~100–135 °C): Loss of lattice water (Endothermic).

-

Peak 2 (Sharp, >190 °C): Melting of the anhydrous zwitterion.

-

Synthesis & Purification Context

Understanding the synthesis pathway highlights where MP-depressing impurities originate.

Caption: Synthesis workflow showing the critical hydrolysis step. Residual ester (Intermediate 2) is the primary cause of low melting point observations.

Applications in Drug Development

The melting point serves as a quality gate for high-value applications:

-

PROTAC® Linkers: Used to tether an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand. Purity is critical to prevent "hook effect" interference by truncated impurities.

-

Peptide Synthesis: The carboxylic acid handle allows attachment to N-termini of peptides, while the aniline remains available for further functionalization.

References

-

Chem-Impex International. 2-(4-Aminophenoxy)acetic acid hydrate Product Page. (Cited for MP 190-198 °C). Link

-

Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...[1]. Molecules, 27(3), 1083. (Cited for Ester MP 56-58 °C and synthesis pathway). Link

-

ChemicalBook. 2-(4-Aminophenoxy)acetic acid hydrate Product Properties. (Cited for conflicting MP 132 °C data point). Link

-

Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives.... Acta Pharmaceutica, 56, 273–284. (Cited for distinction from phenylacetic acid isomers). Link

Sources

Methodological & Application

Technical Application Note: Bioconjugation Strategies for 2-(4-Aminophenoxy)acetic Acid (APAA)

Executive Summary & Strategic Analysis

This guide details the protocol for coupling 2-(4-Aminophenoxy)acetic acid (APAA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Crucial Chemical Insight: APAA is a heterobifunctional linker containing both a carboxylic acid and an aromatic amine (aniline).

-

The Trap: The pKa of the aniline nitrogen is approximately 4.0–5.0. Unlike aliphatic amines (pKa ~10), the aniline group remains largely unprotonated (neutral and nucleophilic) at the standard EDC activation pH of 4.5–6.0.

-

The Consequence: If you attempt to activate the carboxyl group of unprotected APAA directly, the amine of one molecule will react with the active ester of another, leading to rapid self-polymerization (oligomer formation) rather than conjugation to your target.

Therefore, this guide presents two distinct, self-validating protocols based on the directionality of your conjugation:

-

Protocol A (Inverse Coupling): Immobilizing APAA onto a Carboxylated Target (APAA acts as the Amine donor).

-

Protocol B (Protected Coupling): Coupling APAA to an Amine Target (APAA acts as the Carboxyl donor; requires N-protection).

Pre-Requisite Data & Solubility

| Parameter | Value / Note |

| Molecular Weight | 167.16 g/mol |

| Solubility | Low in neutral water. Soluble in DMSO, DMF, or aqueous buffers at pH > 7.[1] |

| Aniline pKa | ~4.6 (Nucleophilic at pH > 5) |

| Carboxyl pKa | ~3.5 |

| Storage | -20°C, desiccated. Protect from light (anilines oxidatively darken). |

Decision Logic & Workflow

The following diagram illustrates the critical decision path to prevent experimental failure.

Figure 1: Decision matrix for APAA conjugation. Direct activation of the amino-acid form is strictly discouraged.

Protocol A: Inverse Coupling (APAA as Amine Donor)

Application: Attaching APAA to carboxylated magnetic beads, surfaces, or proteins.

Materials

-

Target: Carboxylated surface (e.g., COOH-beads) or protein.[2][3]

-

Ligand: 2-(4-Aminophenoxy)acetic acid (dissolved in DMSO at 50 mg/mL).

-

Activation Buffer: 0.1 M MES, pH 5.0–6.0.

-

Coupling Buffer: PBS or HEPES, pH 7.2–7.5.

-

Reagents: EDC (freshly prepared), Sulfo-NHS.[2]

Step-by-Step Methodology

-

Activation of Target (The Critical Step):

-

Wash the carboxylated target (e.g., 10 mg beads) into Activation Buffer (MES pH 5.0).

-

Add EDC (final conc. 5–10 mM) and Sulfo-NHS (final conc. 10–20 mM).

-

Note: Do NOT add APAA yet.

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Removal of Excess EDC:

-

Crucial: You must remove unreacted EDC before adding APAA. If EDC remains, it will activate the carboxyl group on the incoming APAA, triggering polymerization.

-

For Beads: Magnetically separate/centrifuge and wash 2x with Coupling Buffer .[2]

-

For Proteins: Use a Zeba spin desalting column or rapid dialysis equilibrated with Coupling Buffer.

-

-

Conjugation:

-

Immediately resuspend the activated target in Coupling Buffer .

-

Add the APAA solution (from DMSO stock).

-

Ratio: Use a 20–50 fold molar excess of APAA relative to surface carboxyls to drive the reaction.

-

Solvent Note: Ensure final DMSO concentration is <10% to prevent target denaturation (if proteinaceous).

-

Incubate for 2–4 hours at RT. The aniline amine attacks the NHS-ester on the target.

-

-

Quenching & Wash:

-

Add Ethanolamine (1 M, pH 8.5) to a final concentration of 50 mM to quench remaining NHS esters.

-

Wash extensively to remove non-covalently bound APAA.

-

Protocol B: Protected Coupling (APAA as Acid Donor)

Application: Using APAA as a linker to attach to an amine-containing drug or biomolecule. Requirement: You must use N-Boc-2-(4-aminophenoxy)acetic acid (commercially available).

Materials

-

Linker: N-Boc-2-(4-aminophenoxy)acetic acid.

-

Target: Amine-containing molecule (Protein/Drug).

-

Solvent: Dry DMF or DMSO (for activation step).

Step-by-Step Methodology

-

Activation (Organic Phase Recommended):

-

Dissolve N-Boc-APAA in dry DMSO or DMF.

-

Add EDC (1.1 equivalents) and NHS (1.2 equivalents).

-

React for 30–60 minutes. This forms the stable NHS-ester of the Boc-protected linker.

-

Why: The Boc group protects the aniline, preventing self-reaction.

-

-

Conjugation:

-

Add the activated N-Boc-APAA-NHS ester to your Amine Target (dissolved in bicarbonate buffer pH 8.0 or PBS).

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Deprotection (Post-Conjugation):

-

Once the linker is attached to the target, you must remove the Boc group to expose the amine (if required for further reaction).

-

Method: Treat with 20–50% Trifluoroacetic acid (TFA) in DCM (for small molecules) or milder acid conditions depending on target stability.

-

Note: If the target is a protein, acid deprotection may denature it. In such cases, consider using an Fmoc-protected variant and deprotecting with Piperidine (base), though this is also harsh for some proteins.

-

Scientific Validation & Troubleshooting

Quality Control (QC)

-

UV-Vis Spectroscopy: APAA has a distinct aromatic absorbance (~240 nm and ~280-290 nm).

-

Validation: Measure the absorbance of the conjugate after washing. An increase in A280 relative to the blank target indicates successful coupling.

-

-

TNBS Assay: If using Protocol A (Surface coupling), use the TNBS (Trinitrobenzenesulfonic acid) assay to detect free amines on the surface. A positive orange color indicates successful attachment of the aniline.

Common Pitfalls

| Observation | Root Cause | Solution |

| Black/Brown Precipitate | Polymerization of APAA. | You likely added EDC to unprotected APAA. Use Protocol A (remove EDC first) or Protocol B (Boc-protection). |

| Low Coupling Efficiency | Hydrolysis of NHS ester. | Perform the activation (Step 1) in MES (pH 5-6) and the coupling (Step 3) in Phosphate (pH 7.4). Do not mix them. |

| Target Precipitation | High DMSO concentration. | Keep DMSO <10% v/v during the final conjugation step. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on zero-length crosslinkers and EDC chemistry).

-

Thermo Fisher Scientific. EDC Crosslinking Protocol. (Standard industry parameters for carboxyl-amine coupling).

-

Grabarek, Z., & Gergely, J. (1990).[4] Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Foundational paper on the two-step sequential coupling method).

-

PubChem. 2-(4-Aminophenoxy)acetic acid Compound Summary. (Physical properties and pKa data).[5]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ochemtutor.com [ochemtutor.com]

Application Note: Synthesis of Ethyl 2-(4-aminophenoxy)acetate from 4-Nitrophenol

[1][2][3][4]

Abstract & Scope

This application note details a robust, two-step synthetic route for ethyl 2-(4-aminophenoxy)acetate , a critical intermediate in the development of PPAR

The protocol utilizes a Williamson ether synthesis followed by a chemoselective Bechamp reduction . This specific pathway is selected for its operational simplicity, high atom economy, and avoidance of high-pressure hydrogenation equipment, making it accessible for both academic and industrial laboratories.

Key Advantages of this Protocol:

-

Chemoselectivity: The iron-mediated reduction specifically targets the nitro group without hydrolyzing the ester moiety.

-

Scalability: Reactions are performed at reflux under atmospheric pressure.

-

Cost-Efficiency: Utilizes abundant reagents (Fe powder,

) rather than expensive noble metal catalysts.

Reaction Pathway Overview

The synthesis proceeds via the O-alkylation of 4-nitrophenol with ethyl bromoacetate, yielding the nitro-ether intermediate. This is followed by the reduction of the nitro group to an amine.

Figure 1: Two-step synthetic pathway from 4-nitrophenol to ethyl 2-(4-aminophenoxy)acetate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

Mechanism:

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| 4-Nitrophenol | 1.0 | Starting Material |

| Ethyl Bromoacetate | 1.0 - 1.1 | Electrophile |

| Potassium Carbonate ( | 2.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 0.01 (Cat.) | Finkelstein Catalyst |

| Acetone | Solvent | Dry, reagent grade |

Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (20 mL).

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol). Stir at reflux for 20–30 minutes. Note: This ensures formation of the phenoxide anion, indicated by a color change to deep yellow/orange. -

Alkylation: Add ethyl bromoacetate (1.7 g, 10 mmol) and a catalytic amount of KI (10 mg).

-

Technical Insight: KI generates ethyl iodoacetate in situ, which is a more reactive electrophile, accelerating the reaction rate.

-

-

Reflux: Heat the mixture at reflux (

56°C) for 8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a pale yellow solid.

-

Purification: The crude product is typically sufficiently pure (>95%) for the next step. If necessary, recrystallize from ethanol.[6]

-

Expected Yield: 90–95% Key Intermediate Data: M.P. 62–64°C.

Step 2: Reduction to Ethyl 2-(4-aminophenoxy)acetate

Mechanism: Bechamp Reduction (Fe/NH4Cl).

Objective: Selective reduction of the

Reagents & Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| Ethyl 2-(4-nitrophenoxy)acetate | 1.0 | Intermediate (from Step 1) |

| Iron Powder (Fe) | 3.0 | Reducing Agent |

| Ammonium Chloride ( | 3.0 | Electrolyte/H-source |

| Ethanol / Water | 1:1 v/v | Solvent System |

Procedure

-

Solvation: Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate (from Step 1) in a mixture of Ethanol (15 mL) and Water (15 mL).

-

Activation: Add

(1.6 g, 30 mmol) and stir at reflux for 15 minutes. -

Reduction: Carefully add Iron powder (1.68 g, 30 mmol) in small portions to the refluxing mixture.

-

Safety Note: Hydrogen gas may be evolved; ensure proper ventilation. The reaction is exothermic.

-

-

Reaction: Reflux the heterogeneous mixture for 4 hours. The yellow color of the nitro compound should fade to a darker, brownish suspension.

-

Workup:

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Extraction: Evaporate the ethanol from the filtrate. Extract the remaining aqueous residue with Ethyl Acetate (

mL).[7] -

Drying: Dry the combined organic layers over anhydrous

or -

Isolation: Evaporate the solvent under reduced pressure.[5]

-

Crystallization: Allow the residue to stand (or recrystallize from ethanol/water) to obtain reddish-brown crystals.

-

Expected Yield: 60–75% Physical State: Reddish-brown crystals.

Characterization & Validation

The synthesized compound must be validated against the following spectroscopic standards.

| Parameter | Specification | Notes |

| Appearance | Reddish-brown crystals | Oxidizes slightly upon air exposure |

| Melting Point | 56 – 58 °C | Sharp range indicates purity |

| IR Spectroscopy | 3300–3450 | Disappearance of |

| High-Res MS |

NMR Data (DMSO- )

- NMR (500 MHz):

-

NMR (125 MHz):

- 169.3 (C=O), 148.9 (Ar-O), 143.1 (Ar-N), 115.5, 114.7, 65.6, 60.4, 14.1.[7]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation | Ensure |

| Ester Hydrolysis | pH too high/low | Avoid strong mineral acids or hydroxide bases. The Fe/ |

| Incomplete Reduction | Deactivated Iron | Use fresh Iron powder or activate it by washing with dilute HCl then acetone prior to use. |

| Emulsion during Extraction | Iron salts | Ensure thorough filtration through Celite; add brine to the aqueous layer to break emulsions. |

References

-

Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., et al. (2022).[8] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPAR

Activators." Molecules, 27(5), 1546. -

Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational context for Step 1).

-

Banik, B. K., et al. (2005). "Indium-catalyzed reduction of nitroarenes." Organic Syntheses, 81, 188. (Comparative reduction method).[7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ethyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

Application Note: Strategic Use of 4-Aminophenoxyacetic Acid (4-APAA) in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The "Aniline Barrier" in Peptide Design

4-Aminophenoxyacetic acid (4-APAA) is a specialized achiral linker often utilized to introduce structural rigidity or to act as a spacer between a solid support and a growing oligomer chain (common in PNA synthesis). Unlike standard amino acid linkers (e.g., Glycine,

Why use 4-APAA?

-

Rigidity: The phenoxy-phenyl ring restricts conformational freedom, useful for positioning functional domains (e.g., fluorophores) away from the peptide backbone without inducing "floppy" folding.

-

PNA Compatibility: It is the industry-standard linker for attaching Peptide Nucleic Acids (PNA) to resins, often referred to as the "A-linker" in specific PNA protocols.

-

Chemical Stability: The ether linkage is stable to standard TFA cleavage and basic deprotection conditions.

The Challenge: The primary amine on 4-APAA is an aniline (aromatic amine). It is significantly less nucleophilic than the aliphatic

Part 2: Chemical Profile & Pre-Synthesis Considerations[1]

Structural Analysis[1]

-

Formula:

-

Functionality: Heterobifunctional (Carboxylic acid + Primary Aniline).

-

pKa (Anilinium): ~4.0–5.0.

-

Implication: Unlike aliphatic amines (pKa ~9-10), the 4-APAA nitrogen is not protonated at neutral pH. However, its lone pair is delocalized into the aromatic ring, drastically reducing its ability to attack an activated ester.[1]

-

Reagent Selection Table

| Component | Recommendation | Scientific Rationale |

| Resin | Rink Amide or Wang | 4-APAA couples readily to standard resins. |

| Protection | Fmoc-4-APAA-OH | Standard Fmoc strategy is preferred over Boc for this linker. |

| Activation (Step 1) | HBTU or DIC/Oxyma | Coupling of 4-APAA to the resin is fast and standard. |

| Activation (Step 2) | HATU / HOAt | Coupling to the 4-APAA amine requires high-efficiency reagents to overcome low nucleophilicity. |

| Base | TMP or DIEA | 2,4,6-Trimethylpyridine (Collidine) is often superior for difficult couplings.[1] |

Part 3: Experimental Protocols

Protocol A: Coupling Fmoc-4-APAA to the Resin

This step attaches the linker to the solid support.

-

Swelling: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

-

Deprotection: Remove Fmoc from the resin using 20% Piperidine in DMF (

min).[2] Wash with DMF ( -

Activation:

-

Dissolve Fmoc-4-APAA (4 eq) in DMF.

-

Add HBTU (3.9 eq) and DIEA (8 eq).

-

Note: Pre-activation time should be short (< 2 min) to avoid racemization (though 4-APAA is achiral, habit is good practice).

-

-

Coupling: Add solution to resin.[2][3] Shake at Room Temperature (RT) for 45–60 minutes .

-

QC: Perform a standard Kaiser Test. It should be negative (colorless beads) indicating the resin amines are capped with 4-APAA.

Protocol B: The "Critical Step" – Chain Elongation from 4-APAA

This step attaches the first amino acid or PNA monomer to the 4-APAA linker. This is where most syntheses fail.

-

Fmoc Removal: Treat resin-bound Fmoc-4-APAA with 20% Piperidine/DMF (

min).-

Observation: The UV signal for the fulvene-piperidine adduct will be standard.

-

-

Wash: DMF (

), DCM ( -

Activation (High Power):

-

Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

-

Stoichiometry: Amino Acid (5 eq) : HATU (5 eq) : HOAt (5 eq) : DIEA (10 eq) or Collidine (10 eq).

-

Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for difficult couplings due to better swelling and solvation.

-

-

Coupling:

-

QC (Crucial):

-

Kaiser Test: The free aniline of 4-APAA reacts slowly with ninhydrin. A standard Kaiser test may appear "faintly purple" or "reddish-brown" rather than the deep blue of aliphatic amines.

-

Chloranil Test: Often used for secondary amines, but can be useful here.[1]

-

Micro-cleavage: The most reliable method is to cleave a small aliquot of resin and analyze by HPLC/MS to ensure the amino acid has attached.

-

Part 4: Visualizing the Workflow

The following diagram illustrates the specific bottleneck in the synthetic cycle when using 4-APAA.

Figure 1: The Synthetic Pathway highlighting the "Aniline Barrier" (Red Node) where standard protocols often fail.

Part 5: Decision Matrix for Linker Selection

When should you choose 4-APAA over other common linkers?

Figure 2: Selection logic for determining when 4-APAA is the optimal spacer.

Part 6: Troubleshooting & Expert Tips

-

Solubility: 4-APAA is hydrophobic. If your peptide sequence is also hydrophobic, the addition of this linker may decrease the overall solubility of the crude product. Consider adding a PEG unit before the 4-APAA if solubility is a concern.

-

Monitoring: Do not rely solely on colorimetric tests for the step involving coupling to the aniline. The low reactivity can yield false negatives (indicating no free amine) because the amine is simply not reacting with the test reagent either. Mass spectrometry of a cleaved resin sample is the gold standard.

-

Capping: If the coupling to the 4-APAA aniline is incomplete, aggressive capping (Acetic Anhydride/Pyridine) is necessary to prevent deletion sequences. The aniline will eventually cap, but it requires high concentration capping reagents.

References

Sources

The HMPA Linker: A Guide to Solid-Phase Synthesis of C-Terminal Peptide Acids

Foreword for the Modern Peptide Chemist

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that dictates the C-terminal functionality of the final peptide and the conditions for its release from the solid support. For the synthesis of peptides with a C-terminal carboxylic acid, the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, often used in the form of a pre-derivatized resin, stands as a robust and reliable choice. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practice of utilizing the HMPA linker in Fmoc-based SPPS. We will delve into the causality behind the experimental choices, provide validated protocols, and present the data in a clear and accessible format.

The Chemistry of the HMPA Linker: An Overview

The HMPA linker, also known as the 4-alkoxybenzyl alcohol linker, is an acid-labile handle designed for Fmoc-based solid-phase peptide synthesis.[1][2] Its structure, characterized by a phenoxyacetic acid core with a para-hydroxymethyl group, provides a stable ether linkage to the resin and a benzylic ester bond to the peptide that is susceptible to acid-catalyzed cleavage.[1] This strategic design ensures stability throughout the iterative cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling, while allowing for efficient release of the final peptide with a free C-terminus under moderately acidic conditions.[1][2]

The synthesis of a peptide using an HMPA linker generally follows a well-defined workflow, starting from the functionalization of the resin to the final cleavage and purification of the peptide.

Caption: General workflow for SPPS using the HMPA linker.

Preparing the HMPA-Functionalized Resin

While pre-functionalized HMPA resins are commercially available, understanding the process of linker attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene) is valuable for custom applications. The carboxylic acid group of the HMPA linker is activated and coupled to the amino groups of the resin to form a stable amide bond.

Protocol 1: Coupling HMPA Linker to Amino-Functionalized Resin

Materials:

-

Amino-functionalized resin (e.g., Aminomethyl Polystyrene, 100-200 mesh)

-

4-(Hydroxymethyl)phenoxyacetic acid (HMPA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), analytical grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol, analytical grade

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the amino-functionalized resin in DCM for 1 hour in the reaction vessel. Drain the DCM.

-

Linker Activation: In a separate flask, dissolve HMPA (1.5 eq. relative to resin loading) and HOBt (1.5 eq.) in a minimal amount of DMF. Add DIC (1.5 eq.) and allow the activation to proceed for 10 minutes at room temperature.

-

Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Quality Control (Optional): Perform a Kaiser test to confirm the absence of free amino groups on the resin. A negative result (yellow beads) indicates successful coupling.

Attachment of the First Amino Acid

The first Fmoc-protected amino acid is esterified to the hydroxyl group of the HMPA linker. This is a critical step that can be prone to racemization. The use of a pre-activated amino acid derivative, such as an Fmoc-amino acid fluoride, or specific coupling reagents can minimize this side reaction.

Protocol 2: Coupling the First Fmoc-Amino Acid to HMPA-Resin

Method A: Using DIC/DMAP

Materials:

-

HMPA-functionalized resin

-

Fmoc-protected amino acid (4 eq. relative to resin loading)

-

DIC (4 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

DCM, analytical grade

-

DMF, peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the HMPA-resin in DCM for 1 hour. Drain the DCM.

-

Coupling Mixture Preparation: In a separate flask, dissolve the Fmoc-amino acid in a mixture of DCM and a small amount of DMF (if needed for solubility). Add DMAP.

-

Coupling Reaction: Add the amino acid solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the linker, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin with DCM (3x) and DMF (3x).

-

Fmoc Determination: Determine the loading of the first amino acid by spectrophotometric analysis of the piperidine-Fmoc adduct after a controlled Fmoc deprotection.

Method B: Using Fmoc-Amino Acid Fluoride

This method is particularly useful for sterically hindered amino acids and helps to reduce racemization.

Materials:

-

HMPA-functionalized resin

-

Fmoc-amino acid fluoride (3-5 eq.)

-

Pyridine

-

DCM, analytical grade

-

Acetic anhydride

Procedure:

-

Resin Swelling: Swell the HMPA-resin in DCM (15 mL/g) for 1 hour.[2]

-

Coupling Reaction: Add pyridine (1 mL/g resin) followed by the Fmoc-amino acid fluoride.[2] Agitate the mixture for 2-3 hours at room temperature.[2]

-

Capping: Add acetic anhydride (2 eq. relative to the resin) to cap any unreacted hydroxyl groups.[2]

-

Washing: Drain and wash the resin as described in Method A.

-

Fmoc Determination: Determine the loading as described above.

Peptide Chain Elongation

Once the first amino acid is successfully coupled, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with a piperidine solution in DMF, followed by the coupling of the next Fmoc-protected amino acid using a suitable activation method (e.g., HBTU/HOBt/DIEA or DIC/HOBt).

Cleavage of the Peptide from the HMPA Linker

The final step is the acidolytic cleavage of the peptide from the resin, which also removes the acid-labile side-chain protecting groups.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this purpose.[1][2] The cleavage cocktail typically includes scavengers to prevent side reactions with reactive cationic species generated during the deprotection of certain amino acid side chains.[2]

Caption: Simplified mechanism of acidolytic cleavage from the HMPA linker.

Protocol 3: Peptide Cleavage and Precipitation

Materials:

-

Peptide-functionalized HMPA-resin (dried)

-

Cleavage Cocktail (see table below)

-

Cold diethyl ether

-

Centrifuge tubes

-

Sintered glass funnel

Cleavage Cocktail Formulations:

| Cocktail | Composition | Target Residues |

| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without Trp, Met, or Cys |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Peptides containing Trp |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides with multiple Arg, Trp, Met, or Cys |

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Reaction: In a fume hood, add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5-2 hours. For peptides containing Arg(Pmc), the cleavage time may need to be extended to 2-4 hours.[2]

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (2-3 times) and combine the filtrates.[2]

-

Precipitation: In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate). Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. A white precipitate of the peptide should form.

-

Isolation: Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide.

-

Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic impurities.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

-